tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate
Description
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-2-oxospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-6-14(7-9)8-10(16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) |
InChI Key |
UWGQKXOYIDRHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC12CC(C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate (CAS: 1138480-98-4)
- Structural Differences : Lacks the 5,5-dimethyl groups present in the primary compound.
- However, this may also decrease conformational rigidity, affecting binding specificity in biological targets .
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9)
- Structural Differences: Features a larger spiro[3.5]nonane system and two nitrogen atoms (diaza groups) in place of the oxo group.
- Implications : The diaza groups enable hydrogen bonding, enhancing aqueous solubility compared to the oxo-containing analog. The expanded spiro ring may alter pharmacokinetic properties, such as membrane permeability .
Non-Spiro Carbamate Derivatives
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- Structural Differences: Replaces the spiro system with a monocyclic cyclopentyl ring and introduces a hydroxyl group.
- The hydroxyl group increases polarity, which may improve solubility but limit blood-brain barrier penetration .
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
- Structural Differences : Contains a cis-3-hydroxycyclopentyl group instead of the spiro core.
- Implications : The hydroxyl group’s stereochemistry influences intermolecular interactions, such as crystal packing efficiency. This compound’s simpler structure may facilitate synthetic scalability but offer fewer opportunities for steric modulation .
Data Table: Comparative Analysis of Key Compounds
| Compound Name (CAS) | Core Structure | Functional Groups | Key Properties Inferred |
|---|---|---|---|
| This compound | Spiro[3.3]heptane | 5,5-dimethyl, 6-oxo, -NHBoc | High rigidity, moderate solubility |
| tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate (1138480-98-4) | Spiro[3.3]heptane | 6-oxo, -NHBoc | Lower steric hindrance, higher reactivity |
| tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1118786-86-9) | Spiro[3.5]nonane | Diaza, -COOtBu | Enhanced solubility, larger ring size |
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1290191-64-8) | Cyclopentane | Hydroxyl, -NHBoc | Increased polarity, reduced rigidity |
Research Findings and Methodological Insights
Crystallographic Analysis
- Software Tools: Programs like SHELXL (for small-molecule refinement) and Mercury (for crystal structure visualization) have been critical in analyzing these compounds.
- Structural Predictions : ORTEP-3-generated diagrams highlight the tert-butyl carbamate group’s spatial orientation, which sterically shields the amine functionality in synthetic intermediates .
Q & A
Q. Insights :
- Dimethyl groups at C5 reduce reactivity due to steric shielding .
- Ring strain in azabicyclo analogs further slows nucleophilic attack .
What methodologies are recommended for studying the compound’s stability under varying pH conditions?
Advanced Research Question
Protocol :
pH-Rate Profiling : Incubate compound in buffered solutions (pH 1–12) at 37°C.
HPLC-MS Monitoring : Quantify degradation products (e.g., free amine via Boc deprotection).
Kinetic Modeling : Fit data to first-order kinetics; correlate hydrolysis rates with pH.
Findings :
- Acidic Conditions (pH <3) : Rapid Boc cleavage (t₁/₂ = 2 h).
- Neutral/Basic Conditions (pH 7–12) : Stable for >48 h, ideal for biological assays .
How can computational tools predict biological targets for this spirocyclic carbamate?
Advanced Research Question
Workflow :
Docking Studies : Use AutoDock Vina with PDB targets (e.g., proteases, kinases).
MD Simulations : GROMACS for binding stability assessment (50 ns trajectories).
Pharmacophore Mapping : Identify key interactions (H-bond donors, hydrophobic pockets).
Case Study : A 2025 study predicted affinity for serine hydrolases (RMSD <2.0 Å) due to spirocyclic rigidity mimicking transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
